molecular formula C14H21Cl2NO B1423996 3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220039-12-2

3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No. B1423996
M. Wt: 290.2 g/mol
InChI Key: JNADJFCWGQOSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO . It is available for purchase from various suppliers .

Scientific Research Applications

  • Synthesis and Biological Relevance of Pyrrolidines :

    • Pyrrolidines, such as 3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine, are significant in the synthesis of biologically active compounds. They find applications in medicine and industry, for instance, as components of dyes or agrochemical substances. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, which is relevant for understanding the chemical behavior and potential applications of such compounds in various fields including pharmaceuticals and agrochemicals (Żmigrodzka et al., 2022).
  • Potential in Antimicrobial and Antifungal Applications :

    • Research by Masila et al. (2020) synthesized a pyrrolidine derivative showing activity against methicillin-resistant Staphylococcus aureus and fungi Cryptococcus neoformans. This indicates the potential use of pyrrolidine derivatives in developing new antimicrobial and antifungal agents (Masila et al., 2020).
  • Cognitive Enhancement Properties :

    • A study by Lin et al. (1997) on a pyrrolidine derivative, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), found it to be a promising candidate for treating cognitive disorders due to its positive effects in cognitive enhancement models. This suggests that pyrrolidine derivatives could be explored further for their neuroprotective and cognitive-enhancing properties (Lin et al., 1997).
  • Antioxidant Activity :

    • Tumosienė et al. (2019) synthesized novel pyrrolidine derivatives and tested their antioxidant activities. Some of these compounds showed potent antioxidant properties, even surpassing that of known antioxidants like ascorbic acid. This points to the potential use of pyrrolidine derivatives as antioxidants in pharmaceutical or nutritional applications (Tumosienė et al., 2019).
  • Synthesis of Novel Compounds and Agrochemicals :

    • Ghelfi et al. (2003) worked on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are valuable for the preparation of agrochemicals or medicinal compounds, highlighting another area where pyrrolidine derivatives can contribute significantly (Ghelfi et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

3-[(2-chloro-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNADJFCWGQOSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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